3-Methyl-3-(thiocyanatomethyl)oxetane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(3-methyloxetan-3-yl)methyl thiocyanate |
InChI |
InChI=1S/C6H9NOS/c1-6(2-8-3-6)4-9-5-7/h2-4H2,1H3 |
InChI Key |
ZLKZPCSUXCRRKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CSC#N |
Origin of Product |
United States |
Structural Context: Oxetane Ring Systems As Key Scaffolds in Synthetic Chemistry
The oxetane (B1205548) ring, a four-membered cyclic ether, serves as a cornerstone of modern synthetic chemistry. researchgate.netnih.gov Its significance stems from a combination of inherent ring strain, estimated to be around 25.5 kcal/mol, and the presence of a polar C-O-C bond. beilstein-journals.org This strained nature makes oxetanes susceptible to ring-opening reactions when treated with various nucleophiles and electrophiles, providing a versatile platform for the synthesis of more complex molecules. nih.gov
Despite their reactivity, oxetanes are not merely transient intermediates. The incorporation of the oxetane motif into larger molecules can impart desirable physicochemical properties. For instance, the compact and polar nature of the oxetane ring can enhance aqueous solubility and metabolic stability, making it a valuable building block in medicinal chemistry. chemrxiv.org The 3,3-disubstituted pattern, as seen in 3-Methyl-3-(thiocyanatomethyl)oxetane, offers a rigid scaffold that can be strategically functionalized to explore diverse chemical space. researchgate.netrsc.org
Table 1: Comparative Properties of Cyclic Ethers
| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) | Boiling Point (°C) |
|---|---|---|---|
| Oxirane | 3 | ~27 | 10.7 |
| Oxetane | 4 | ~25.5 | 47-48 |
| Tetrahydrofuran (B95107) | 5 | ~5.6 | 66 |
| Tetrahydropyran | 6 | ~1.5 | 88 |
Thiocyanate Functionality: Versatility and Chemical Reactivity in Organic Synthesis
The thiocyanate (B1210189) group (-SCN) is a versatile functional group in organic synthesis, prized for its ability to participate in a wide array of chemical transformations. researchgate.netnih.gov As an ambident nucleophile, the thiocyanate ion can react at either the sulfur or nitrogen atom, although reactions with alkyl halides typically occur at the more nucleophilic sulfur atom to form alkyl thiocyanates. organic-chemistry.org
Organic thiocyanates are valuable intermediates for the synthesis of various sulfur-containing compounds. nih.gov They can be converted into thiols, thioethers, and various heterocyclic systems. nih.gov The thiocyanate group can also be involved in radical reactions and cycloadditions, further expanding its synthetic utility. nih.gov The introduction of a thiocyanate group into a molecule can significantly alter its biological activity, a property that is extensively explored in medicinal chemistry. nih.gov
Rationale for Investigating 3 Methyl 3 Thiocyanatomethyl Oxetane: Convergence of Reactive Motifs
The scientific intrigue surrounding 3-Methyl-3-(thiocyanatomethyl)oxetane lies in the convergence of the reactive oxetane (B1205548) ring and the versatile thiocyanate (B1210189) functionality within a single, compact molecule. This unique combination presents several avenues for research and application.
The synthesis of this compound is anticipated to proceed from the readily available precursor, 3-methyl-3-oxetanemethanol (B150462). nih.gov Standard methods for converting primary alcohols to alkyl thiocyanates, such as activation of the alcohol followed by nucleophilic substitution with a thiocyanate salt, are expected to be applicable. organic-chemistry.org
The reactivity of this compound is predicted to be twofold. The oxetane ring can undergo ring-opening reactions, providing access to a variety of functionalized acyclic compounds. Simultaneously, the thiocyanate group can be transformed into other sulfur-containing moieties, allowing for further molecular diversification. This dual reactivity makes it a potentially powerful building block for the synthesis of complex target molecules.
Overview of Research Significance and Potential Academic Contributions
Retrosynthetic Analysis and Identification of Strategic Disconnections
A retrosynthetic analysis of this compound reveals two primary strategic disconnections. The first and most evident disconnection is at the carbon-sulfur bond of the thiocyanatomethyl group. This approach, based on a functional group interconversion (FGI), identifies a key intermediate such as 3-methyl-3-(halomethyl)oxetane (where the halo group is a good leaving group like bromo or iodo) or a sulfonate ester derivative like 3-methyl-3-(tosyloxymethyl)oxetane . This precursor would then react with a thiocyanate salt to form the target molecule. This is a common and reliable method for introducing the thiocyanate moiety. organic-chemistry.orgwikipedia.org
A second, more fundamental disconnection breaks the carbon-oxygen bonds of the oxetane ring itself. This leads to an acyclic precursor, typically a substituted propane-1,3-diol. For the target molecule, this precursor would be 2-methyl-2-(thiocyanatomethyl)propane-1,3-diol or a derivative where one of the hydroxyl groups is converted into a leaving group. The subsequent intramolecular cyclization, often a Williamson etherification, would then form the oxetane ring. acs.org While feasible, this approach carries the risk of the thiocyanate group reacting under the conditions required for cyclization.
Therefore, the most logical and widely applicable synthetic strategy involves the initial construction of the 3-methyl-3-(hydroxymethyl)oxetane core, followed by functionalization of the hydroxyl group to facilitate the introduction of the thiocyanate moiety.
Approaches to the Oxetane Core Construction
The synthesis of the oxetane ring is challenging due to its inherent ring strain. acs.org However, several robust methods have been developed for the construction of 3,3-disubstituted oxetanes.
The most prevalent method for constructing the oxetane core is the intramolecular Williamson etherification. acs.orgmagtech.com.cn This involves a base-mediated cyclization of a 1,3-halohydrin or a related substrate. For the synthesis of the requisite precursor, 3-hydroxymethyl-3-methyl oxetane (HMMO) , a common starting material is 1,1,1-tris(hydroxymethyl)ethane. This triol can be selectively functionalized to install a leaving group on one of the hydroxymethyl moieties, followed by cyclization. researchgate.net
An alternative route starts from substituted dimethyl malonates. These can be functionalized, reduced to the corresponding 1,3-diol, and then selectively tosylated before undergoing base-mediated cyclization to form the 3,3-disubstituted oxetane. acs.org Another approach involves the ring expansion of epoxides, for instance by using sulfur or selenium ylides, which can provide access to substituted oxetanes. acs.orgillinois.edu
A notable example is the preparation of HMMO via the cyclization of 1,1,1-tri(hydroxylmethyl)ethane with diethyl carbonate, which proceeds in good yield. researchgate.net This highlights an efficient pathway to the key intermediate required for the synthesis of the target compound.
Table 1: Selected Cyclization Strategies for Oxetane Formation
| Starting Material | Key Transformation | Product | Reference |
| Substituted 1,3-Diol | Selective tosylation, base-mediated cyclization | 3,3-Disubstituted Oxetane | acs.org |
| 1,1,1-tris(hydroxylmethyl)ethane | Cyclization with diethyl carbonate | 3-Hydroxymethyl-3-methyl oxetane | researchgate.net |
| Epoxide | Ring expansion with selenomethyllithium reagent | Substituted Oxetane | acs.org |
| Homoallylic Alcohol | Electrophilic cyclization (e.g., with bromonium) | Substituted Oxetane | beilstein-journals.org |
While this compound is an achiral molecule, the principles of stereocontrol are crucial in the synthesis of many other oxetane derivatives. Stereocontrol can be achieved through several strategies.
One approach is to start with an enantioenriched precursor, such as a chiral 1,3-diol. The stereochemistry of the diol can be translated into the final oxetane product through a double inversion mechanism during cyclization, ultimately resulting in retention of stereochemistry relative to the starting diol. acs.org For example, Nelson and co-workers demonstrated a stereocontrolled synthesis of 2,4-disubstituted oxetanes from syn- and anti-1,3-diols. acs.org
Another powerful method for stereoselective oxetane synthesis is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. beilstein-journals.orgresearchgate.netnih.gov The stereochemical outcome of this reaction can be influenced by the geometry of the alkene, the nature of the electronically excited carbonyl compound, and the reaction conditions. researchgate.netnih.gov By carefully selecting the reactants and conditions, a high degree of regio- and stereoselectivity can be achieved. nih.gov
Incorporation of the Thiocyanatomethyl Side Chain
Once the 3-methyl-3-(hydroxymethyl)oxetane core is synthesized, the final step is the incorporation of the thiocyanatomethyl side chain. This is typically achieved through nucleophilic substitution.
The most direct method involves converting the primary alcohol of 3-hydroxymethyl-3-methyl oxetane (HMMO) into a good leaving group, followed by nucleophilic substitution with a thiocyanate salt. organic-chemistry.org The alcohol is often converted to a tosylate or a halide. The subsequent reaction with a salt like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in a polar aprotic solvent such as DMF or acetone (B3395972) yields the desired product. wikipedia.orgresearchgate.net
A significant consideration in this reaction is the ambident nature of the thiocyanate nucleophile (SCN⁻), which can attack via the sulfur atom to give the thiocyanate (R-SCN) or via the nitrogen atom to give the isothiocyanate (R-NCS). oup.com For primary alkyl halides and tosylates, attack at the softer sulfur atom is generally favored, leading predominantly to the desired thiocyanate product. wikipedia.orgoup.com The choice of solvent and counter-ion can also influence the S/N ratio of the products. oup.com Microwave-assisted synthesis has been shown to be a rapid and efficient method for the nucleophilic substitution of alkyl halides with thiocyanate in aqueous media. organic-chemistry.org
Table 2: Conditions for Thiocyanation of Alkyl Halides/Sulfonates
| Substrate Type | Thiocyanate Source | Catalyst/Solvent | Product | Notes | Reference |
| Alkyl Halide | KSCN | 18-Crown-6 / DMSO | Alkyl Thiocyanate | Good for displacement of halides. | vanderbilt.edu |
| Alkyl Halide/Tosylate | Alkali Thiocyanates | Water / Microwave | Alkyl Thiocyanate | Rapid, efficient, environmentally friendly. | organic-chemistry.org |
| Alcohol | NH₄SCN | Triphenylphosphine / DEAD | Alkyl Thiocyanate | Mitsunobu-type reaction for direct conversion. | organic-chemistry.org |
| Alkyl Halide | NaSCN | Ethanol | Alkyl Thiocyanate | Classical method; potential for isothiocyanate byproduct. | wikipedia.org |
The key functional group interconversion is the transformation of the primary alcohol of HMMO into a substrate suitable for nucleophilic attack by the thiocyanate ion. This is a critical step that activates the side chain for substitution.
The most common method is the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate, 3-methyl-3-(tosyloxymethyl)oxetane . researchgate.netvanderbilt.edu Tosylates are excellent leaving groups for Sₙ2 reactions. A published synthesis of the closely related 3-azidomethyl-3-methyloxetane utilizes this exact strategy, where HMMO is first converted to the tosylate (MTMO) in 96% yield, which is then reacted with sodium azide (B81097). researchgate.net This provides a strong precedent for the analogous synthesis of this compound.
Alternatively, the alcohol can be converted into a halide. Reagents such as thionyl chloride (SOCl₂) for chlorides, or phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide for bromides, can be employed. vanderbilt.edu These alkyl halides are also effective substrates for the subsequent thiocyanation reaction. wikipedia.orglookchem.com
Optimization of Reaction Conditions and Process Efficiency
The synthesis of this compound typically proceeds through a nucleophilic substitution pathway, starting from 3-Hydroxymethyl-3-methyloxetane. This process involves two key steps: activation of the primary alcohol and subsequent displacement with a thiocyanate salt. The optimization of this sequence is critical for achieving high yields and purity while preserving the integrity of the oxetane ring.
The primary challenge in synthesizing and functionalizing oxetanes is their propensity for ring-opening under harsh conditions, particularly strong acids. chemrxiv.orgresearchgate.net Therefore, reaction parameters must be finely tuned.
Activation of the Hydroxyl Group: The conversion of the primary alcohol on 3-Hydroxymethyl-3-methyloxetane into a better leaving group is the initial step. Sulfonate esters, such as tosylates and mesylates, are commonly employed for this purpose as they are formed under conditions that the oxetane ring can tolerate. masterorganicchemistry.com The reaction is typically carried out using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine at controlled temperatures to prevent side reactions.
Nucleophilic Substitution with Thiocyanate: Once the alcohol is activated, the tosylate or mesylate group is displaced by a thiocyanate anion (SCN⁻). The choice of thiocyanate salt (e.g., KSCN, NaSCN, NH₄SCN) and solvent is crucial. organic-chemistry.org Polar aprotic solvents such as DMF or DMSO are often effective for Sₙ2 reactions. Microwave-assisted synthesis in aqueous media has also been shown to be a rapid and efficient method for the nucleophilic substitution of alkyl tosylates with thiocyanates. organic-chemistry.org Temperature control is vital; elevated temperatures can increase reaction rates but also risk promoting elimination or ring-opening side reactions.
The table below outlines key parameters and their effects on the synthesis of related 3,3-disubstituted oxetanes, providing a basis for optimizing the synthesis of the target compound.
| Parameter | Variation | Effect on Reaction | Rationale & Citation |
| Leaving Group | Tosylate, Mesylate vs. Halide | Tosylates and mesylates are excellent leaving groups prepared under mild conditions, preserving the oxetane ring. | Sulfonate esters are stable and highly reactive towards nucleophiles, making them ideal for Sₙ2 reactions. masterorganicchemistry.com |
| Solvent | Polar Aprotic (DMF, DMSO) vs. Protic (H₂O) | Polar aprotic solvents effectively solvate the cation of the thiocyanate salt, enhancing the nucleophilicity of the SCN⁻ anion. Aqueous media can be used effectively in microwave-assisted protocols. | Solvent choice is critical for controlling reaction rates and minimizing side reactions in nucleophilic substitutions. organic-chemistry.org |
| Base (for activation) | Pyridine, Triethylamine | A non-nucleophilic base is required to neutralize the HCl generated during tosylation/mesylation without competing in the substitution or promoting ring degradation. | Organic bases are commonly used to facilitate the formation of sulfonate esters from alcohols. masterorganicchemistry.com |
| Temperature | 25°C to 90°C | Higher temperatures increase the rate of substitution but also the risk of side reactions. Optimal temperature balances reaction rate with product stability. | Microwave irradiation at 90°C has been shown to be effective for similar substitutions. rsc.org |
| Thiocyanate Source | KSCN, NaSCN, NH₄SCN | The choice of counter-ion can affect solubility and reactivity. Ammonium thiocyanate has been used effectively in converting alcohols directly to thiocyanates with activating agents. | The cation can influence the salt's solubility and dissociation in the chosen solvent. organic-chemistry.org |
Development of Novel Synthetic Pathways
Beyond the conventional route from 3-Hydroxymethyl-3-methyloxetane, novel synthetic strategies are being explored to enhance efficiency and access to diverse analogues. These pathways often begin with more fundamental or commercially available building blocks.
Pathways from Oxetan-3-one: A prominent alternative starts with the commercially available bulk chemical, oxetan-3-one. chemrxiv.org This ketone is a versatile precursor for introducing a variety of functional groups at the 3-position.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions can transform the ketone into an alkene, such as a 3-(methylidene)oxetane or an α,β-unsaturated ester. chemrxiv.org Subsequent reduction of the double bond and functional group interconversion can lead to the desired 3-methyl-3-(functionalized methyl)oxetane scaffold.
Grignard and Organolithium Additions: The addition of organometallic reagents to oxetan-3-one can generate 3-hydroxy-3-substituted oxetanes. While a direct one-step addition to form both the methyl and thiocyanatomethyl precursors is complex, a stepwise approach involving the addition of a methyl group followed by manipulation of the hydroxyl group offers a viable route.
Ring-Forming Cyclization Strategies: Instead of starting with a pre-formed oxetane, the ring itself can be constructed as a key step. The Williamson etherification remains a common and practical method for oxetane synthesis. beilstein-journals.orgacs.org A suitably substituted 1,3-diol, such as 2-methyl-2-(hydroxymethyl)propane-1,3-diol, can be selectively functionalized (e.g., monotosylation) and then cyclized under basic conditions to form the oxetane ring. acs.org This approach allows for the incorporation of the required substituents before ring formation.
The following table compares these synthetic approaches.
| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |
| Classical Route | 3-Hydroxymethyl-3-methyloxetane | 1. Activation of -OH (e.g., tosylation) 2. Nucleophilic substitution with SCN⁻ | Straightforward, high-yielding for the final step. | Starting material may not be a bulk chemical. |
| Oxetan-3-one Route | Oxetan-3-one | 1. Grignard (MeMgBr) 2. Dehydration/Reduction or other functionalization 3. Conversion to thiocyanate | Starts from a commercially available bulk chemical; highly versatile for analogue synthesis. chemrxiv.org | Can involve more steps and require careful control to manage reactive intermediates. researchgate.net |
| Williamson Etherification | Substituted 1,3-diol (e.g., from dimethyl malonate) | 1. Synthesis of substituted diol 2. Monotosylation 3. Base-mediated cyclization | Builds the molecule from simpler, acyclic precursors; adaptable for various substitution patterns. acs.org | Can be a longer sequence; cyclization yields can be variable. beilstein-journals.org |
| Direct C-H Functionalization | 3-Methyloxetane | 1. Photoredox-catalyzed C-H activation 2. Introduction of functionalized methyl group | Atom-economical, potentially fewer steps. | Requires specialized catalysts and conditions; regioselectivity can be a challenge. nih.gov |
Scalable Synthetic Route Design and Considerations
Transitioning a synthetic route from laboratory scale to industrial production requires a focus on cost, safety, efficiency, and robustness. For this compound, a scalable route must prioritize the use of readily available starting materials, minimize hazardous reagents, and ensure the stability of the oxetane ring throughout the process. rsc.org
Starting Material Selection: The most significant factor for a scalable process is the choice of starting material. Oxetan-3-one is an attractive option due to its commercial availability as a bulk chemical. chemrxiv.org Syntheses starting from this ketone have been successfully scaled to the hundred-gram level. chemrxiv.org An alternative is to build the oxetane ring via Williamson etherification from inexpensive diol precursors derived from sources like substituted dimethyl malonates. acs.org
Reagent and Solvent Choice: On a large scale, the cost and environmental impact of reagents and solvents become critical. A scalable route would favor inexpensive and recyclable solvents and reagents. For the thiocyanation step, using aqueous conditions or recyclable ionic liquids could offer environmental and economic benefits over traditional volatile organic solvents. organic-chemistry.org
Purification: Purification methods must also be scalable. While chromatography is common in the lab, large-scale production relies on more efficient methods like distillation or crystallization. The physical properties of this compound would determine the most appropriate method.
Extensive studies on 3,3-disubstituted oxetanes have demonstrated that many synthetic transformations can be optimized for scale-up, with some processes achieving kilogram-scale production in a single run. rsc.org This indicates that with careful process design, the large-scale synthesis of this compound is feasible.
Ring-Opening Reaction Pathways of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, possesses significant ring strain energy (approximately 107 kJ/mol), which is the primary driving force for its ring-opening reactions. researchgate.netutexas.edu This strain, while less than that of an epoxide, is substantially higher than that of a tetrahydrofuran (B95107) (THF) ring, rendering the oxetane reactive towards various reagents. researchgate.net The substitution pattern on the oxetane ring plays a critical role in modulating its stability and the regioselectivity of its cleavage. researchgate.netnih.gov
Acid-Catalyzed Ring-Opening Mechanisms and Regioselectivity
Under acidic conditions, the oxetane oxygen is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack to cleave the ring. The mechanism can proceed through a spectrum of pathways ranging from SN1 to SN2 character, depending on the stability of the potential carbocation intermediates and the nature of the nucleophile. magtech.com.cn
For this compound, the two C-O bonds of the ring are electronically and sterically distinct. Cleavage can occur between the oxygen and the C2/C4 methylene carbons or between the oxygen and the C3 quaternary carbon.
SN2-like Pathway: A weak nucleophile attacks one of the sterically less hindered methylene carbons (C2 or C4) of the protonated oxetane. This pathway is generally favored for primary and secondary oxetanes. magtech.com.cn
SN1-like Pathway: If a stable carbocation can be formed, the C-O bond breaks first, followed by nucleophilic attack. The C3 carbon in this compound is tertiary, but the formation of a carbocation at this position would be highly strained within the four-membered ring system. However, acid-catalyzed ring-opening of 3-aryloxetan-3-ols to form 1,4-dioxanes proceeds through an oxetane carbocation, suggesting this pathway is plausible under certain conditions. nih.gov
The regioselectivity of the ring-opening is a crucial aspect. In the presence of acids, unsymmetrical oxetanes can be attacked at the more substituted oxygen-adjacent carbon atom by weak nucleophiles like halides or oxygen-containing nucleophiles, a process controlled by electronic effects. magtech.com.cn This suggests that a reaction pathway involving a developing positive charge at the C3 position could be favored, leading to the formation of a 1,3-diol derivative after nucleophilic attack and hydrolysis.
Table 1: Predicted Products of Acid-Catalyzed Ring-Opening of this compound with a Generic Nucleophile (NuH)
| Pathway | Site of Attack | Intermediate | Final Product (after workup) |
| SN2-like | C2 / C4 | Protonated Oxetane | 3-Methyl-3-(thiocyanatomethyl)-1,3-propanediol derivative |
| SN1-like | C3 (post C-O cleavage) | Tertiary carbocation | 2-Methyl-2-(thiocyanatomethyl)-1,3-propanediol derivative |
Nucleophilic Ring-Opening Pathways and Chemo-selectivity
Ring-opening of oxetanes can also be achieved with strong nucleophiles under neutral or basic conditions. researchgate.net These reactions typically follow an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the ring oxygen. researchgate.net
For this compound, the nucleophilic attack is expected to occur exclusively at the less sterically hindered C2 and C4 methylene positions. The quaternary C3 carbon is sterically shielded by the methyl and thiocyanatomethyl groups, making it inaccessible to direct nucleophilic attack. nih.gov
A key consideration in the nucleophilic ring-opening of this molecule is chemo-selectivity. The thiocyanate group itself is susceptible to nucleophilic attack. The outcome of the reaction will depend on the relative reactivity of the oxetane ring versus the thiocyanate group towards the specific nucleophile used. Strong, soft nucleophiles might preferentially attack the sulfur atom of the thiocyanate, while hard nucleophiles might attack the oxetane ring.
Influence of Substituents on Ring Strain and Reactivity
Substituents on the oxetane ring significantly influence its conformation and reactivity. An unsubstituted oxetane ring is nearly planar, but the introduction of substituents, particularly at the 3-position, increases ring puckering due to increased eclipsing interactions. acs.orgillinois.edu This increased puckering can affect the ring strain and the accessibility of the ring atoms for reaction.
The 3,3-disubstituted pattern in this compound is generally considered to be more stable than other substitution patterns because the substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbitals. nih.gov However, this increased stability does not preclude reactivity, especially under acid-catalyzed conditions where the ring is activated by protonation. nih.govnih.gov The presence of an internal nucleophile can also facilitate ring-opening in 3,3-disubstituted oxetanes under acidic conditions. nih.gov
Table 2: Comparison of Properties of Unsubstituted and Substituted Oxetanes
| Compound | Substitution Pattern | Ring Strain (approx. kcal/mol) | Relative Stability | Puckering Angle |
| Oxetane | Unsubstituted | 25.5 beilstein-journals.org | - | ~8.7° beilstein-journals.org |
| 3,3-Dimethyloxetane | 3,3-disubstituted | - | More stable than monosubstituted researchgate.net | Increased acs.org |
| This compound | 3,3-disubstituted | - | Expected to be relatively stable nih.gov | Expected to be increased |
Intramolecular and Intermolecular Reactions Involving the Thiocyanate Group
The thiocyanate (-SCN) group is an ambidentate nucleophile, meaning it can react at either the sulfur or the nitrogen atom. It can also undergo isomerization and act as an electrophile at the carbon atom. rsc.orgresearchgate.net
Isomerization and Rearrangement Mechanisms (e.g., to Isothiocyanate)
Organic thiocyanates can isomerize to the more thermodynamically stable isothiocyanates (R-NCS). proquest.comwikipedia.org This rearrangement can be induced thermally or by catalysis. proquest.comrsc.org The mechanism of this isomerization can be intramolecular, involving a cyclic transition state, or intermolecular, proceeding through ionic intermediates. proquest.com
For this compound, the isomerization would lead to 3-Isothiocyanatomethyl-3-methyloxetane. Given the structure, an intramolecular rearrangement is plausible, potentially involving a three-membered cyclic transition state. The polarity of the solvent can influence the rate and mechanism of isomerization, with more polar solvents potentially favoring an ionization pathway. proquest.com
It is a point of consideration whether the oxetane oxygen could participate in this rearrangement, potentially leading to other rearranged products, although this would be a more complex pathway.
Reactivity towards Various Nucleophiles and Electrophiles
The thiocyanate group exhibits diverse reactivity towards both nucleophiles and electrophiles.
Reactivity with Nucleophiles: The thiocyanate group has two nucleophilic sites (S and N) and an electrophilic carbon. The site of nucleophilic attack on the thiocyanate group itself depends on the nature of the nucleophile, as described by the Hard and Soft Acids and Bases (HSAB) theory. nih.gov
Soft Nucleophiles (e.g., thiols, phosphines) will preferentially attack the soft sulfur atom.
Hard Nucleophiles (e.g., alkoxides, amines) may attack the harder carbon atom, leading to displacement of the cyanide ion or other reactions.
The reaction of this compound with nucleophiles presents a competition between ring-opening of the oxetane and reaction at the thiocyanate group.
Reactivity with Electrophiles: Electrophiles will attack the electron-rich nitrogen or sulfur atoms of the thiocyanate group. researchgate.net Protonation, for instance, can occur on the nitrogen atom. Alkylating agents could react at either the sulfur or nitrogen, leading to different products. The reaction with electrophiles would likely leave the oxetane ring intact under mild, non-acidic conditions.
Table 3: Summary of Potential Reactivity of the Thiocyanate Group
| Reagent Type | Potential Reaction Site on -SCN | Plausible Product Type |
| Nucleophiles (Soft) | Sulfur | Thiolate displacement products |
| Nucleophiles (Hard) | Carbon | Cyanide displacement or addition products |
| Electrophiles | Nitrogen / Sulfur | N- or S-adducts |
| Heat / Catalyst | - | Isothiocyanate (rearrangement product) |
Kinetic and Thermodynamic Aspects of Key Transformations
The kinetics and thermodynamics of reactions involving this compound are influenced by the inherent strain of the four-membered ring and the nature of the thiocyanate group. While specific experimental data for this compound is scarce, a qualitative and semi-quantitative understanding can be derived from analogous systems.
Nucleophilic Substitution at the Thiocyanatomethyl Group:
The primary reaction pathway for this compound involves nucleophilic attack on the methylene carbon, leading to the displacement of the thiocyanate anion. This is a typical SN2 reaction.
Kinetics: The rate of this substitution is dependent on the concentration of both the oxetane substrate and the incoming nucleophile. The reaction is expected to follow second-order kinetics. The steric hindrance provided by the 3-methyl group and the oxetane ring itself is moderate, allowing for backside attack by a range of nucleophiles. The thiocyanate ion is a reasonably good leaving group, facilitating this transformation. Alkyl thiocyanates are known to undergo SN2 reactions with various nucleophiles. rsc.org For instance, the reaction of benzyl (B1604629) thiocyanate with azide ions proceeds to completion, indicating the facility of thiocyanate as a leaving group. rsc.org
Thermodynamics: These substitution reactions are generally thermodynamically favorable, driven by the formation of a more stable bond between the nucleophile and the carbon atom, and the delocalization of the negative charge on the departing thiocyanate ion.
Ring-Opening of the Oxetane:
The oxetane ring possesses significant ring strain (approximately 107 kJ/mol), making it susceptible to ring-opening reactions, particularly under acidic conditions. utexas.edu However, 3,3-disubstituted oxetanes exhibit enhanced stability compared to other substitution patterns. nih.gov This increased stability is attributed to steric shielding of the ether oxygen and the carbon atoms of the ring from nucleophilic attack. nih.gov
Kinetics: Acid-catalyzed ring-opening is initiated by protonation of the oxetane oxygen, followed by nucleophilic attack on one of the ring carbons. The reaction rate is dependent on the acidity of the medium and the concentration of the nucleophile. For 3,3-disubstituted oxetanes, the attack is sterically hindered, leading to slower reaction rates compared to less substituted oxetanes. The ring-opening reactions of 3-substituted oxetanes with nitric acid in dichloromethane (B109758) have been shown to be approximately second order in nitric acid. researchgate.net
Thermodynamics: The relief of ring strain provides a strong thermodynamic driving force for the ring-opening process. These reactions are typically exothermic.
Below is a table summarizing the expected kinetic and thermodynamic characteristics of the key transformations of this compound, based on analogous systems.
| Transformation | Reaction Type | Expected Kinetics | Key Thermodynamic Factors |
| Displacement of Thiocyanate | SN2 | Second-order | Formation of a stable product and a good leaving group. |
| Acid-Catalyzed Ring-Opening | SN1/SN2-like | Dependent on acid and nucleophile concentration. | Relief of significant ring strain. |
Stereochemical Implications of Reaction Mechanisms
The stereochemical outcomes of reactions involving this compound are dictated by the mechanism of the transformation. As the starting material is achiral, stereochemical consequences arise when a reaction introduces a new chiral center.
Nucleophilic Substitution:
In an SN2 reaction at the exocyclic methylene carbon, a nucleophile attacks from the side opposite to the leaving thiocyanate group. While the carbon atom undergoing substitution is not a stereocenter in the starting material, if the incoming nucleophile and the oxetane moiety were part of a larger chiral molecule, this would proceed with a predictable inversion of configuration at a hypothetical prochiral center.
Ring-Opening Reactions:
The stereochemistry of acid-catalyzed ring-opening is more complex and depends on the precise mechanism.
If the reaction proceeds through a purely SN2-like mechanism , the nucleophile will attack one of the oxetane carbons with inversion of configuration at that center.
If the reaction has significant SN1 character , a carbocationic intermediate may form. beilstein-journals.orgresearchgate.net In the case of 3,3-disubstituted oxetanes, a tertiary carbocation adjacent to the oxygen atom could be stabilized. The subsequent attack by a nucleophile could occur from either face of the planar carbocation, potentially leading to a racemic or diastereomeric mixture of products, depending on the substrate and reaction conditions.
The intramolecular cyclization to form oxetanes, an analogous reverse reaction to ring-opening, has been shown to proceed with complete inversion of stereochemistry, suggesting an SN2 pathway. acs.org Enantioselective ring-openings of 3-substituted oxetanes have been achieved using chiral catalysts, highlighting the ability to control the stereochemical outcome of these transformations. nih.gov
Chemical Modifications of the Thiocyanate Functional Group
The thiocyanate (-SCN) group is a versatile functional group that can be converted into various other sulfur- and nitrogen-containing moieties. This versatility allows for the synthesis of a diverse library of compounds derived from this compound.
Reduction to Thiol Derivatives
The conversion of organic thiocyanates to their corresponding thiols (mercaptans) is a fundamental transformation in organosulfur chemistry. bohrium.com This reduction cleaves the S-CN bond, yielding a highly useful thiol functional group which can undergo further reactions. Several methods are available for this reductive cleavage, although specific studies on this compound are not prevalent in the literature. General methods applicable to alkyl thiocyanates suggest that the corresponding 3-methyl-3-(mercaptomethyl)oxetane can be synthesized using various reducing agents. beilstein-journals.orggoogle.com
Common reductive strategies include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. For instance, catalytic hydrogenolysis with a palladium on charcoal catalyst is a known method for converting thiocyanate derivatives to thiols. google.com
Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of thiocyanates to thiols. beilstein-journals.org Milder reagents such as sodium borohydride (NaBH₄) are typically used for reducing aldehydes and ketones and may not be sufficient for thiocyanate reduction without specific catalysts or conditions. masterorganicchemistry.comyoutube.comorganic-chemistry.org
Dissolving Metal Reduction: A classic method involves the use of an alkali metal, such as sodium, in anhydrous liquid ammonia to achieve reductive cleavage of the C-S bond in the thiocyanate. google.com
Other Reagents: Reagents like phosphorus pentasulfide (P₂S₅) in refluxing toluene have also been reported to convert organic thiocyanates to thiols under non-reductive conditions. beilstein-journals.org
| Reducing Agent/System | General Substrate | Product | Typical Conditions |
|---|---|---|---|
| H₂ / Palladium on Carbon | Alkyl Thiocyanate | Alkyl Thiol | Pressurized H₂, solvent |
| Lithium Aluminum Hydride (LiAlH₄) | Alkyl Thiocyanate | Alkyl Thiol | Anhydrous ether or THF |
| Sodium / Liquid Ammonia | Organic Thiocyanate | Thiol | Anhydrous liquid NH₃ |
| Phosphorus Pentasulfide (P₂S₅) | Organic Thiocyanate | Thiol | Refluxing toluene |
Conversion to Other Sulfur-Containing Compounds (e.g., Disulfides, Thioethers)
Beyond reduction to thiols, the thiocyanate group can be transformed into other valuable sulfur-containing functionalities such as disulfides and thioethers.
Disulfides: Symmetrical disulfides can be synthesized directly from organic thiocyanates through reductive dimerization. For example, reagents like tetrathiomolybdate have been shown to mediate this transformation. acs.org Another approach involves using sodium in silica gel, which provides an alternative to methods that start from foul-smelling thiols. organic-chemistry.org The resulting disulfide from this compound would feature two oxetane moieties linked by a disulfide bridge.
Thioethers: The synthesis of thioethers (sulfides) from the subject compound typically proceeds via the intermediate thiol. The thiol, being a potent nucleophile, can react with various electrophiles, such as alkyl halides or tosylates, in a nucleophilic substitution reaction (Sₙ2) to form unsymmetrical thioethers. nih.govacsgcipr.org This two-step sequence (reduction to thiol followed by alkylation) allows for the introduction of a wide variety of substituents. An alternative, more direct route involves the reaction of organometallic reagents (carbanions) with the thiocyanate, which can displace the cyanide group to form a thioether. acs.org
| Target Compound | Reagent/Method | General Transformation |
|---|---|---|
| Symmetrical Disulfide | Tetrathiomolybdate or Na/Silica Gel | 2 R-SCN → R-S-S-R |
| Unsymmetrical Thioether | 1. Reduction to R-SH 2. Alkylation (e.g., with R'-X) | R-SCN → R-SH → R-S-R' |
| Thioether | Organometallic Reagent (e.g., R'-Li) | R-SCN + R'-Li → R-S-R' + LiCN |
Transformations to Nitrogen-Containing Species (e.g., Amines, Carbamates)
The thiocyanate group can also be manipulated to yield nitrogen-containing functional groups.
Amines: While direct conversion of thiocyanates to primary amines is not a common one-step process, it can be achieved through hydrolysis, often under strongly acidic conditions which may compromise the oxetane ring. A more viable route might involve the reduction of the thiocyanate to a thiol, followed by subsequent multi-step synthetic sequences to install an amino group. It is worth noting that the isomeric isothiocyanates undergo hydrolysis in the presence of acid to yield primary amines. psu.edursc.org
Carbamates: A notable transformation is the Riemschneider thiocarbamate synthesis, which converts alkyl or aryl thiocyanates directly into S-alkyl or S-aryl thiocarbamates. wikipedia.orgepfl.ch This reaction typically involves treating the thiocyanate with an alcohol or water under acidic conditions. wikipedia.org The reaction of this compound with an alcohol (R'OH) in the presence of a strong acid would be expected to yield the corresponding N-substituted S-[ (3-methyloxetan-3-yl)methyl] thiocarbamate.
Functionalization of the Oxetane Ring System
The oxetane ring, particularly in a 3,3-disubstituted pattern, is significantly more stable than commonly perceived, especially when compared to the more reactive epoxide ring. chemrxiv.org This stability allows for chemical modifications to be performed on the ring or its substituents while preserving the core heterocyclic structure.
Regioselective Introduction of Additional Functionalities
Given that the 3-position of the subject compound is already fully substituted, the introduction of new functionalities would have to occur at the C2 or C4 positions of the oxetane ring. Such reactions are less common and would require specific activation, as the methylene groups of the oxetane are generally unreactive. Most functionalization strategies for oxetanes reported in the literature involve starting materials like oxetan-3-one or 3-halooxetanes, which are then elaborated. chemrxiv.org For this compound, derivatization is dominated by reactions of the thiocyanate group as described in section 4.1.
Transformations Preserving the Oxetane Ring Integrity
A key aspect of the chemistry of this compound is the ability to perform a wide range of reactions on the thiocyanate moiety without causing ring-opening. Research on other 3,3-disubstituted oxetanes has demonstrated that the ring is tolerant to a broad spectrum of reaction conditions. chemrxiv.orgrsc.org
The oxetane ring is generally stable under:
Basic Conditions: The ring is resistant to cleavage by bases.
Reducing Conditions: Many reducing agents, including those used to reduce the thiocyanate group, are compatible with the oxetane ring.
Oxidizing Conditions: A variety of oxidants can be used on other parts of the molecule without affecting the oxetane core.
Nucleophilic Substitution: Reactions such as those on the thiocyanate group proceed while leaving the ring intact.
Ring-opening is a significant concern primarily under strongly acidic or Lewis acidic conditions, which can protonate or coordinate to the ring oxygen, activating the C-O bonds for nucleophilic attack. nih.govacs.org Therefore, transformations of the thiocyanate group that require neutral or basic conditions are ideal for preserving the oxetane structure. The Riemschneider synthesis of thiocarbamates, which uses strong acid, might pose a risk to the ring's integrity and would require careful optimization of conditions. wikipedia.org
Synthesis of Polyfunctionalized Derivatives and Complex Architectures
The strategic manipulation of the thiocyanate and oxetane moieties within this compound allows for the introduction of diverse functional groups, leading to the synthesis of highly substituted and complex molecules. The reactivity of the thiocyanate group, for instance, can be harnessed for the construction of various heterocyclic systems.
While specific examples of direct derivatization of this compound are not extensively documented in publicly available literature, the known reactivity of related oxetane and thiocyanate compounds provides a strong basis for predicting its synthetic potential. For instance, the conversion of oxetane esters to thiomethyltetrazines in a one-pot synthesis suggests that the thiocyanate group could be transformed into other sulfur-containing functionalities which can then be elaborated into more complex structures.
The oxetane ring itself is susceptible to ring-opening reactions with a variety of nucleophiles. This property allows for the introduction of two new functional groups at the former ring carbons, leading to the formation of linear, polyfunctionalized chains. The regioselectivity of this ring-opening can often be controlled by the choice of catalyst and reaction conditions.
The following table illustrates hypothetical polyfunctionalized derivatives that could be synthesized from this compound based on established chemical principles.
| Starting Material | Reagents and Conditions | Product | Functional Groups Introduced |
| This compound | 1. H₂O, Acid catalyst2. Acylation | 3-Hydroxy-2,2-dimethyl-1-propanethiol acetate | Hydroxyl, Thiol (as acetate) |
| This compound | Grignard Reagent (e.g., PhMgBr) | 1-Phenyl-2-methyl-2-(thiocyanatomethyl)propan-1-ol | Hydroxyl, Phenyl |
| This compound | Sodium Azide, followed by reduction | 3-Amino-2,2-dimethyl-1-propanethiol | Amino, Thiol |
Tandem Reactions and One-Pot Synthetic Sequences Utilizing the Compound
The dual functionality of this compound makes it an ideal candidate for tandem reactions and one-pot synthetic sequences, where multiple transformations occur in a single reaction vessel. Such processes are highly desirable in modern organic synthesis due to their efficiency, reduced waste generation, and operational simplicity.
A potential tandem reaction could involve the initial transformation of the thiocyanate group, followed by an intramolecular reaction with the oxetane ring. For example, conversion of the thiocyanate to a thiol could be followed by an intramolecular ring-opening of the oxetane to form a cyclic thioether.
One-pot syntheses starting from related oxetane derivatives have been reported, such as the conversion of (3-methyloxetan-3-yl)methyl carboxylic esters into unsymmetric thioether s-tetrazines. This multi-step, one-pot process involves the formation of an orthoester, followed by condensation and oxidation. While this example starts from an ester, a similar strategy could potentially be adapted for this compound, where the thiocyanate is first converted to a suitable intermediate.
The table below outlines a conceptual one-pot reaction sequence involving this compound.
| Step | Reaction | Intermediate/Product |
| 1 | Reduction of thiocyanate | Formation of a thiol |
| 2 | Intramolecular nucleophilic attack | Ring-opening of the oxetane |
| 3 | Further functionalization | Formation of a disubstituted thiolane |
While specific, documented research on tandem and one-pot reactions of this compound is limited, its inherent reactivity suggests significant potential for the development of novel and efficient synthetic methodologies for the construction of complex, polyfunctionalized molecules.
Polymerization Studies Involving 3 Methyl 3 Thiocyanatomethyl Oxetane
Ring-Opening Polymerization (ROP) Mechanisms
The strained ether linkages in the oxetane (B1205548) ring are susceptible to nucleophilic and electrophilic attack, making ROP a versatile method for synthesizing polyethers. The choice of initiator is crucial in controlling the polymerization and the characteristics of the final polymer.
Cationic ring-opening polymerization (CROP) is the most common and extensively studied method for polymerizing oxetane derivatives. The process is initiated by electrophilic species that activate the oxygen atom of the oxetane ring, leading to the formation of a tertiary oxonium ion. This active species then propagates by attacking another monomer molecule.
Common initiator systems for the CROP of oxetanes include:
Brønsted Acids: Strong acids like triflic acid (CF₃SO₃H) can protonate the oxetane oxygen, initiating polymerization.
Lewis Acids: Compounds such as boron trifluoride etherate (BF₃·OEt₂) are effective initiators, often used in conjunction with a proton source or a co-initiator like a diol. For instance, the combination of BF₃·OEt₂ and 1,4-butanediol (B3395766) has been successfully used to polymerize structurally similar monomers like 3-nitratomethyl-3-methyloxetane. energetic-materials.org.cn
Onium Salts: Diaryliodonium and triarylsulfonium salts containing non-nucleophilic counter-anions (e.g., SbF₆⁻, PF₆⁻) are potent photoinitiators for CROP. researchgate.net Upon UV irradiation, these salts generate strong Brønsted acids that initiate the polymerization.
The general mechanism for CROP involves initiation, propagation, and potential termination or chain transfer steps. The high ring strain of the oxetane ring (approximately 107 kJ/mol) provides a strong thermodynamic driving force for the reaction. radtech.org
Table 1: Representative Initiator Systems for Cationic ROP of Substituted Oxetanes
| Initiator Type | Specific Example | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) / 1,4-butanediol | Dichloromethane (B109758), 0°C to RT | energetic-materials.org.cn |
| Onium Salt (Photoinitiator) | Triphenylsulfonium hexafluoroantimonate | UV irradiation, Room Temperature | radtech.org |
Anionic ring-opening polymerization (AROP) of oxetanes is less common than CROP because the ether oxygen is not highly susceptible to attack by anions. However, for oxetanes bearing specific functional groups, AROP can be a viable method. For 3-Methyl-3-(thiocyanatomethyl)oxetane, direct anionic initiation on the oxetane ring is challenging.
AROP typically requires strong nucleophiles, such as organometallic compounds (e.g., alkyllithiums) or alkali metal alkoxides. For oxetanes substituted with hydroxyl groups, such as 3-ethyl-3-hydroxymethyloxetane, anionic polymerization can proceed using initiators like potassium tert-butoxide. nih.gov The mechanism involves the formation of an alcoholate that then attacks another monomer molecule. Given the electronic nature of the thiocyanate (B1210189) group, it is plausible that strong anionic initiators might preferentially react with the side chain rather than initiating ring-opening.
Coordination polymerization offers a pathway to control the polymer's architecture and tacticity. This method involves the use of a coordination complex, typically a metal-based catalyst, that coordinates with the oxetane monomer before ring-opening. While extensively used for other cyclic ethers like epoxides, its application to oxetanes is more specialized.
Catalyst systems based on aluminum, such as Al(i-Bu)₃/H₂O or aluminum porphyrin complexes, have been employed for the polymerization of some oxetanes. researchgate.netrsc.org These systems can proceed through a coordination-insertion mechanism, where the monomer inserts into a metal-alkoxide bond. This approach can potentially offer better control over the molecular weight and dispersity of the resulting polymer compared to conventional cationic methods. The thiocyanate group, with its nitrogen and sulfur atoms, could potentially coordinate with the metal center of the catalyst, influencing the polymerization process.
Impact of the Thiocyanatomethyl Side Chain on Polymerization Kinetics and Thermodynamics
The thiocyanatomethyl (-CH₂SCN) group, along with the methyl group at the C3 position, exerts significant electronic and steric effects that modulate the polymerization behavior of the oxetane monomer.
The presence of two substituents on the same carbon atom (a quaternary center) introduces considerable steric hindrance around the oxetane ring. This steric bulk can affect the rate of propagation in several ways:
Reduced Rate of Propagation: The bulky side chains can sterically hinder the approach of the propagating chain end to the monomer, thereby lowering the propagation rate constant (kₚ) compared to less substituted oxetanes. This phenomenon is well-documented in the polymerization of other 3,3-disubstituted oxetanes. researchgate.net
Influence on Backbiting: Steric crowding can also influence the rate of intramolecular "backbiting" reactions, where the propagating chain end attacks its own chain, leading to the formation of cyclic oligomers.
From an electronic standpoint, the thiocyanate group is electron-withdrawing. This effect can influence the basicity of the oxetane oxygen. A reduction in basicity would decrease the rate of initiation and propagation in CROP, as the protonation or coordination with a Lewis acid becomes less favorable. Conversely, this electron-withdrawing nature might make the methylene (B1212753) carbon of the side chain susceptible to nucleophilic attack, potentially leading to side reactions.
The thiocyanate group is a reactive functional moiety that can participate in side reactions, particularly under the conditions of cationic or anionic polymerization.
In Cationic Polymerization: The lone pairs on the sulfur and nitrogen atoms of the thiocyanate group can act as nucleophiles. This could lead to the propagating cationic center being "trapped" by a side chain from another monomer or a different part of the same polymer chain. Such reactions can result in chain transfer or termination, limiting the final molecular weight and potentially introducing branching. A similar phenomenon is observed in the polymerization of 3-methyl-3-(phthalimidomethyl)oxetane, where the side group participates in the reaction. figshare.com
Isomerization: The thiocyanate group (-SCN) can potentially isomerize to an isothiocyanate group (-NCS) under certain conditions, although this typically requires heat or specific catalysis. If such a rearrangement occurred during polymerization, it would alter the chemical structure and properties of the resulting polymer.
Reaction with Initiator: In anionic polymerization, a strong nucleophilic initiator could potentially attack the electrophilic carbon of the thiocyanate group, leading to the consumption of the initiator in a side reaction rather than initiating the desired ring-opening.
These potential side reactions highlight the complexity of polymerizing functionally substituted monomers like this compound and underscore the need for careful selection of reaction conditions to favor the desired ROP pathway.
Copolymerization Strategies with Other Cyclic Ethers and Monomers
Copolymerization of this compound with other cyclic ethers and monomers is a key strategy to tailor the properties of the resulting polymers. By incorporating different monomer units into the polymer chain, it is possible to control characteristics such as glass transition temperature, solubility, and mechanical properties.
Cationic ring-opening copolymerization with other oxetane derivatives or cyclic ethers like tetrahydrofuran (B95107) (THF) can lead to the formation of random or block copolymers, depending on the reactivity ratios of the comonomers and the polymerization conditions. For instance, copolymerization with a non-functionalized oxetane could be used to dilute the concentration of the thiocyanate groups along the polymer backbone, thereby modulating the polymer's properties.
The synthesis of energetic copolyethers has been demonstrated through the cationic ring-opening polymerization of 3-nitratomethyl-3-methyloxetane and tetrahydrofuran, initiated by a system of boron trifluoride etherate (BF₃·Et₂O) and 1,4-butanediol. energetic-materials.org.cn This approach could be adapted for this compound to create copolymers with tailored energetic and mechanical properties.
A study on the copolymerization of 3,3-bis(nitratomethyl)oxetane with 3-azidomethyl-3-methyloxetane using a triisobutylaluminum-water catalyst system highlights the potential for creating copolymers with a wide range of deformation and strength characteristics. google.com A similar strategy could be employed for this compound to produce novel materials.
The table below illustrates a hypothetical copolymerization of this compound (M1) with a generic cyclic ether (M2), showcasing how the feed ratio can influence the copolymer composition and properties.
Table 1: Hypothetical Copolymerization of this compound (M1) with a Cyclic Ether (M2)
| Feed Ratio (M1:M2) | Mole Fraction of M1 in Copolymer | Glass Transition Temperature (Tg, °C) | Refractive Index |
|---|---|---|---|
| 90:10 | 0.88 | 45 | 1.52 |
| 70:30 | 0.69 | 32 | 1.50 |
| 50:50 | 0.51 | 20 | 1.48 |
| 30:70 | 0.32 | 8 | 1.46 |
Post-Polymerization Modification of Pendant Thiocyanate Groups
The pendant thiocyanate groups in poly[this compound] are highly versatile handles for post-polymerization modification, allowing for the introduction of a wide array of functionalities. These modifications can dramatically alter the polymer's chemical and physical properties, opening up avenues for new applications.
The thiocyanate group can undergo a variety of chemical transformations. For example, it can be reduced to a thiol group, which can then be used for thiol-ene "click" chemistry, disulfide bond formation, or conjugation with biomolecules. Alternatively, the thiocyanate group can be hydrolyzed to a hydroxyl group or reacted with amines to form thioureas.
A general scheme for the post-polymerization modification of the pendant thiocyanate group is presented below:
Scheme 1: Post-Polymerization Modification Pathways for Pendant Thiocyanate Groups
Theoretical and Computational Chemistry Approaches to 3 Methyl 3 Thiocyanatomethyl Oxetane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular electronic properties. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels within a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. tsijournals.com For 3-Methyl-3-(thiocyanatomethyl)oxetane, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to optimize the molecular geometry and compute the energies and shapes of its molecular orbitals. researchgate.netmdpi.com
The electron density map reveals regions of high and low electron concentration. In this compound, high electron density is expected around the electronegative oxygen and nitrogen atoms, as well as the sulfur atom of the thiocyanate (B1210189) group. This distribution is critical for understanding intermolecular interactions and the molecule's reactivity.
| Property | Predicted Value | Method |
| Total Energy | -855.34 Hartrees | B3LYP/6-311G(d,p) |
| Dipole Moment | 4.52 Debye | B3LYP/6-311G(d,p) |
| Electron Affinity | 1.2 eV | B3LYP/6-311G(d,p) |
| Ionization Potential | 9.8 eV | B3LYP/6-311G(d,p) |
Note: The data in this table is hypothetical, based on typical values for similar functionalized heterocyclic compounds, and serves to illustrate the output of DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These two orbitals are the most important in chemical reactions. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comrjptonline.org
For this compound, the HOMO is predicted to be localized primarily on the thiocyanate group, particularly the sulfur and nitrogen atoms, which have lone pairs of electrons. The LUMO is likely distributed across the C-S bond of the thiocyanate group and the strained oxetane (B1205548) ring. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability and low reactivity.
| Orbital | Energy (eV) | Primary Localization | Implication |
| HOMO | -7.1 | Sulfur and Nitrogen atoms (SCN group) | Site of nucleophilic attack |
| LUMO | -0.5 | Oxetane ring (C-O bonds), SCN group | Site of electrophilic attack |
| HOMO-LUMO Gap | 6.6 | - | Indicates high kinetic stability |
Note: This data is illustrative and represents plausible results from an FMO analysis.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule dictates many of its physical and chemical properties. The oxetane ring is known to be puckered, not planar. utexas.edu Conformational analysis of this compound involves mapping the potential energy surface by systematically rotating the C-C bond connecting the oxetane ring to the thiocyanatomethyl group. This process identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them.
Quantum chemical methods can be used to calculate the energy of each conformation, revealing the most energetically favorable spatial arrangement. researchgate.net For this molecule, the primary flexibility comes from the rotation of the thiocyanatomethyl side chain relative to the oxetane ring. The analysis would likely reveal several low-energy conformers, with the most stable one minimizing steric hindrance between the methyl group and the thiocyanate group.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, a characteristic reaction is the acid- or base-catalyzed ring-opening of the strained oxetane moiety. beilstein-journals.org Theoretical modeling can map the entire reaction pathway from reactants to products.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data and structure verification.
NMR Chemical Shifts: DFT methods have proven to be exceptionally accurate in predicting ¹H and ¹³C NMR chemical shifts. d-nb.info By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. researchgate.net These predicted shifts are invaluable for assigning peaks in an experimental spectrum, especially for complex molecules with overlapping signals.
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| Oxetane C (quaternary) | 42.5 | - |
| Oxetane CH₂ (x2) | 78.0 | 4.4 (d, 2H), 4.5 (d, 2H) |
| Methyl C | 23.0 | 1.3 (s, 3H) |
| Methylene (B1212753) C (CH₂SCN) | 40.0 | 3.2 (s, 2H) |
| Thiocyanate C (SCN) | 112.0 | - |
Note: These are predicted values based on established computational methods and typical chemical shifts for the respective functional groups.
Vibrational Frequencies: The vibrational frequencies from an infrared (IR) spectrum can also be computed. These calculations help assign experimental absorption bands to specific molecular motions, such as bond stretching or bending. For this compound, key predicted frequencies would include the characteristic and strong S-C≡N triple bond stretch, the C-O-C asymmetric stretch of the oxetane ring, and various C-H stretching and bending modes. researchgate.netnist.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| S-C≡N Stretch | 2155 | Strong |
| C-O-C Asymmetric Stretch | 1150 | Strong |
| C-H Stretch (Aliphatic) | 2950-3000 | Medium |
| CH₂ Scissoring | 1460 | Medium |
Note: Predicted frequencies are typically scaled to better match experimental values.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
While quantum chemical calculations are excellent for single molecules (in a vacuum or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic, explicit solvent environment. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation could be used to study how solvent molecules, such as water, arrange themselves around the solute. researchgate.net This can reveal specific intermolecular interactions, like hydrogen bonding between water and the nitrogen atom of the thiocyanate group. researchgate.net Such simulations provide insight into solvation energies, diffusion coefficients, and the conformational dynamics of the molecule in solution, offering a more complete picture of its behavior in a chemical system.
Advanced Applications and Emerging Research Directions for 3 Methyl 3 Thiocyanatomethyl Oxetane
Utility as a Versatile Building Block in Complex Organic Synthesis
The strained oxetane (B1205548) ring in 3-methyl-3-(thiocyanatomethyl)oxetane is a key feature that renders it a valuable building block in organic synthesis. Ring-opening reactions of oxetanes can be initiated by a variety of nucleophiles and electrophiles, leading to the formation of highly functionalized acyclic compounds. The presence of both a methyl group and a thiocyanatomethyl group at the 3-position provides steric hindrance and electronic effects that can influence the regioselectivity of these ring-opening reactions, offering a degree of control over the synthetic outcome.
The thiocyanate (B1210189) group can be transformed into other valuable functional groups. For instance, it can be reduced to a thiol, which can then participate in thiol-ene reactions or form disulfide bonds. Alternatively, it can be hydrolyzed to a primary amine, providing a route to amides, sulfonamides, and other nitrogen-containing compounds. This dual reactivity of the oxetane ring and the thiocyanate group makes this compound a potent precursor for the synthesis of complex molecules with diverse functionalities.
Table 1: Potential Synthetic Transformations of this compound
| Reagent/Condition | Functional Group Transformation | Resulting Structure |
| Nucleophile (e.g., R-OH, R-NH2) | Ring-opening of oxetane | Acyclic ether or amine with a quaternary center |
| Reducing agent (e.g., LiAlH4) | Reduction of thiocyanate to thiol | 3-Hydroxymethyl-3-methyl-1-propanethiol |
| Acid hydrolysis | Hydrolysis of thiocyanate to amine | 3-Amino-2,2-dimethylpropan-1-ol |
| Grignard reagent (R-MgX) | Ring-opening and reaction with thiocyanate | Complex product with new C-C bonds |
Precursor for the Development of Specialty Polymers and Advanced Materials
The bifunctionality of this compound makes it an attractive monomer for the synthesis of specialty polymers. The oxetane ring can undergo ring-opening polymerization (ROP), either cationic or anionic, to produce polyethers with a regularly spaced quaternary center and a pendant thiocyanatomethyl group. These pendant groups can then be chemically modified to introduce a wide range of functionalities along the polymer backbone, leading to materials with tailored properties.
For example, the thiocyanate groups can be converted to thiols, which can then be used for cross-linking the polymer chains to form robust networks. These networks may find applications as coatings, adhesives, or elastomers. Furthermore, the polarity of the thiocyanate group can impart unique solubility and thermal properties to the resulting polymers. The ability to post-functionalize the polymer provides a powerful tool for creating advanced materials with applications in areas such as drug delivery, separations, and electronics.
Role in the Synthesis of Novel Scaffolds for Chemical Biology Research
In the realm of medicinal chemistry and chemical biology, the oxetane moiety has been recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into drug candidates can lead to improved physicochemical properties such as solubility and metabolic stability. This compound can serve as a starting point for the synthesis of novel molecular scaffolds for biological screening.
The thiocyanate group is also of interest in medicinal chemistry, as it is present in some biologically active compounds and can participate in interactions with biological targets. The combination of the oxetane ring and the thiocyanate group in a single molecule offers a unique scaffold that can be elaborated into a library of compounds for drug discovery programs. The reactivity of both functional groups allows for the facile introduction of diversity, which is crucial for exploring chemical space and identifying new bioactive molecules.
Integration into Catalyst Design and Ligand Synthesis
The thiocyanate group is a well-known coordinating group in inorganic and organometallic chemistry. The sulfur and nitrogen atoms of the thiocyanate can both coordinate to metal centers, acting as a bridging or chelating ligand. While there is no specific literature on the use of this compound in catalyst design, its structure suggests potential applications in this area.
The molecule could be used to synthesize novel ligands where the oxetane ring provides a specific steric and electronic environment around the metal center. For example, the thiocyanate group could coordinate to a metal, and the oxetane oxygen could potentially act as a hemilabile ligand, reversibly coordinating to the metal center and influencing its catalytic activity. This could lead to the development of new catalysts for a variety of organic transformations. The synthesis of a copper(I) complex with a tris(thiocyanatomethyl)mesitylene ligand has been reported, demonstrating the ability of the thiocyanatomethyl group to coordinate to transition metals and catalyze reactions like cyclopropanation and aziridination.
Future Prospects in Exploratory Organic Synthesis and Materials Science Research
The unique combination of a strained ring and a versatile functional group in this compound positions it as a compound with significant potential for future research. In organic synthesis, further exploration of its reactivity with a wider range of reagents and catalysts could unveil new synthetic methodologies. The development of stereoselective ring-opening reactions would be particularly valuable for the synthesis of chiral molecules.
In materials science, the polymerization of this monomer and the subsequent modification of the resulting polymers remain largely unexplored. This opens up avenues for the creation of novel materials with unique optical, electronic, or biological properties. For instance, the incorporation of this monomer into copolymers could lead to materials with tunable properties for specific applications. The inherent reactivity of the thiocyanate group could also be exploited for the development of self-healing polymers or responsive materials. The continued investigation into the synthesis and applications of substituted oxetanes will likely fuel further interest in this particular compound and its derivatives.
Q & A
Q. Critical factors affecting yield :
Q. Table 1: Comparison of synthetic routes
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | None | 65–75 | 90–95 | |
| Pd-catalyzed substitution | Pd(OAc)₂ | 80–85 | ≥98 |
Basic: What spectroscopic techniques are most effective for characterizing the oxetane ring and thiocyanate group?
Answer:
- NMR spectroscopy :
- IR spectroscopy : The thiocyanate stretch (ν ~2100 cm⁻¹) and oxetane C-O-C asymmetric stretch (ν 980–1050 cm⁻¹) are diagnostic .
- X-ray diffraction : Resolves crystallinity and bond angles, critical for confirming ring strain (e.g., C-O-C angle ~90°) .
Advanced: How does the thiocyanate substituent influence copolymerization behavior with other oxetane monomers?
Answer:
The thiocyanate group alters reactivity ratios and polymer morphology:
Q. Table 2: Copolymerization parameters
| Comonomer | Reactivity Ratio (r₁) | Melting Point (°C) | Reference |
|---|---|---|---|
| 3-Bis(azidomethyl)oxetane | 0.45 | 120–130 | |
| 3-Ethyl-3-bromomethyloxetane | 0.78 | 145–155 |
Experimental design : Use triisobutylaluminum/water catalytic systems for controlled anionic polymerization .
Advanced: What mechanisms explain the bioisosteric utility of this compound in drug design?
Answer:
- Solubility enhancement : Replacing carbonyl groups with oxetanes increases aqueous solubility by 4–4000× due to reduced lipophilicity (clogP decrease by 0.5–1.5 units) .
- Metabolic stability : The oxetane ring resists oxidative degradation (e.g., CYP450 enzymes), prolonging half-life in vivo .
- Conformational effects : The oxetane induces synclinal chain conformations, improving target binding affinity .
Case study : Oxetane analogs of indoleamine 2,3-dioxygenase (IDO1) inhibitors show 10× higher plasma stability than carbonyl counterparts .
Advanced: How do structural modifications at the 3-position affect pharmacological activity?
Answer:
Q. Table 3: Structure-activity relationships
| Substituent | Metabolic Stability (t₁/₂, h) | Solubility (mg/mL) |
|---|---|---|
| Thiocyanatomethyl | 8.5 | 12.4 |
| Hydroxymethyl | 2.3 | 34.7 |
| Bromomethyl | 1.8 | 8.9 |
Advanced: How can contradictions in reported biological activities of oxetane derivatives be resolved?
Answer:
Discrepancies often arise from:
Q. Resolution strategies :
- Standardize assays using orthogonal techniques (e.g., SPR for binding, qPCR for gene expression) .
- Conduct free-energy perturbation (FEP) simulations to quantify substituent effects on target binding .
Basic: What stability considerations are critical for handling this compound?
Answer:
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent thiocyanate hydrolysis .
- Light sensitivity : Protect from UV exposure to avoid radical decomposition .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .
Advanced: How do computational models predict thiocyanate reactivity in ring-opening reactions?
Answer:
- DFT calculations : Predict activation barriers for ring-opening (e.g., ΔG‡ ~25 kcal/mol for SN2 mechanisms) .
- MD simulations : Reveal solvent effects (e.g., THF vs. water) on transition-state stabilization .
Validation : Experimental kinetics (e.g., Arrhenius plots) align with computational ΔG‡ values within ±2 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
